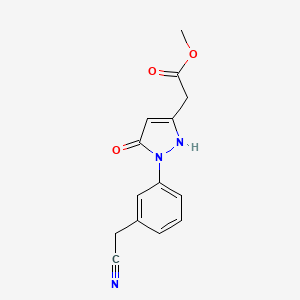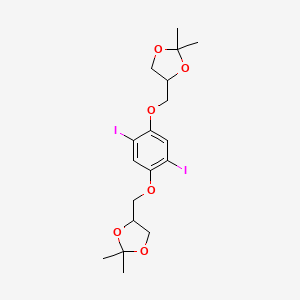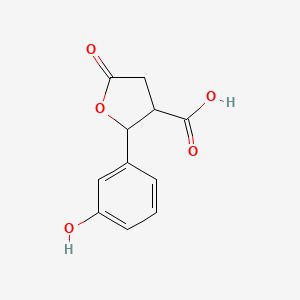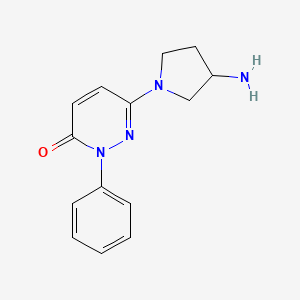
2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-((3-bromo-5-fluorophénoxy)méthyl)-1,3-dioxolane est un composé organique qui comporte un cycle dioxolane substitué par un groupe bromofluorophénoxy
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-((3-bromo-5-fluorophénoxy)méthyl)-1,3-dioxolane implique généralement la réaction du 3-bromo-5-fluorophénol avec un dérivé de dioxolane approprié. Une méthode courante implique l'utilisation d'une base telle que le carbonate de potassium dans un solvant aprotique polaire comme le diméthylformamide (DMF) pour faciliter la réaction de substitution nucléophile. La réaction est généralement effectuée à des températures élevées pour assurer une conversion complète.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-((3-bromo-5-fluorophénoxy)méthyl)-1,3-dioxolane peut subir diverses réactions chimiques, notamment :
Substitution nucléophile : L'atome de brome peut être remplacé par d'autres nucléophiles.
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réduction : L'atome de brome peut être réduit en un atome d'hydrogène.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent l'azoture de sodium, le thiocyanate de potassium et le méthylate de sodium. Les réactions sont généralement effectuées dans des solvants aprotiques polaires comme le DMF ou le diméthylsulfoxyde (DMSO).
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en conditions acides ou basiques.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Substitution nucléophile : Les produits dépendent du nucléophile utilisé, comme les azotures, les thiocyanates ou les méthoxydes.
Oxydation : Les produits comprennent divers dérivés oxydés avec des groupes fonctionnels supplémentaires.
Réduction : Le principal produit est le composé hydrogéné correspondant.
4. Applications de recherche scientifique
Le 2-((3-bromo-5-fluorophénoxy)méthyl)-1,3-dioxolane a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il est utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques présentant des effets thérapeutiques potentiels.
Science des matériaux : Le composé peut être utilisé dans le développement de matériaux avancés ayant des propriétés spécifiques.
Études biologiques : Il sert de sonde ou de réactif dans diverses analyses et études biochimiques.
Applications industrielles : Le composé est utilisé dans la synthèse de produits chimiques et de polymères spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 2-((3-bromo-5-fluorophénoxy)méthyl)-1,3-dioxolane dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, en modulant leur activité. Les atomes de brome et de fluor peuvent améliorer l'affinité de liaison et la sélectivité du composé pour sa cible. Le cycle dioxolane assure la stabilité structurale et peut influencer les propriétés pharmacocinétiques du composé.
Applications De Recherche Scientifique
2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe or reagent in various biochemical assays and studies.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target. The dioxolane ring provides structural stability and can influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-((3-Bromo-5-fluorophénoxy)méthyl)-2-méthyloxirane
- Acide 3-bromo-2-méthoxy-5-méthylphénylboronique
Unicité
Le 2-((3-bromo-5-fluorophénoxy)méthyl)-1,3-dioxolane est unique en raison de son motif de substitution spécifique et de la présence d'atomes de brome et de fluor. Ces caractéristiques peuvent conférer des propriétés chimiques et biologiques distinctes, le rendant précieux pour des applications spécifiques où d'autres composés similaires peuvent ne pas être aussi efficaces.
Propriétés
IUPAC Name |
2-[(3-bromo-5-fluorophenoxy)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c11-7-3-8(12)5-9(4-7)15-6-10-13-1-2-14-10/h3-5,10H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAWIOGBMVIICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














